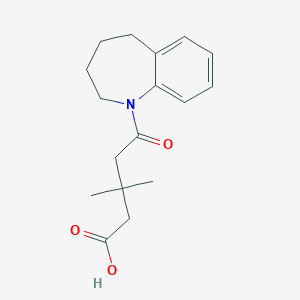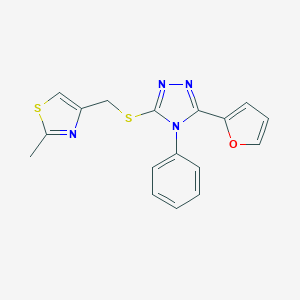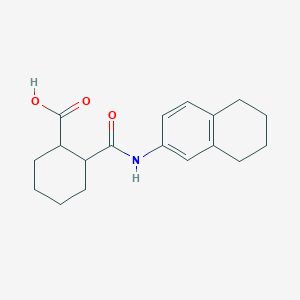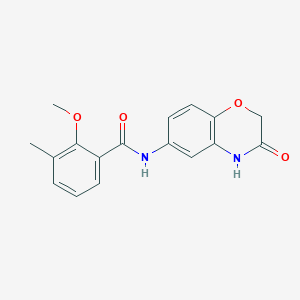![molecular formula C24H23NO5 B269631 N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a dibenzofuran moiety linked to a trimethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Dibenzofuran Moiety: Dibenzofuran can be synthesized through the cyclization of biphenyl derivatives or via the O-arylation of phenols followed by cyclization.
Attachment of the Ethyl Linker: The dibenzofuran moiety is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker.
Formation of the Trimethoxybenzamide Group: The final step involves the reaction of the ethylated dibenzofuran with 3,4,5-trimethoxybenzoic acid or its derivatives under amide-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products
Oxidation: Oxidized derivatives of the dibenzofuran moiety.
Reduction: Reduced forms of the compound, potentially affecting the amide group.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzofuran moiety can intercalate with DNA or interact with proteins, while the trimethoxybenzamide group can enhance binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with similar structural features but lacking the trimethoxybenzamide group.
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide: Another derivative with a different substituent on the benzamide group.
Uniqueness
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide group, which can significantly alter its chemical and biological properties compared to simpler dibenzofuran derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H23NO5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H23NO5/c1-27-21-13-16(14-22(28-2)23(21)29-3)24(26)25-11-10-15-8-9-20-18(12-15)17-6-4-5-7-19(17)30-20/h4-9,12-14H,10-11H2,1-3H3,(H,25,26) |
InChI Key |
YVOPCGJCFYFCAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)
![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)
![4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide](/img/structure/B269550.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B269554.png)
![methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B269558.png)
![2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE](/img/structure/B269559.png)


![[2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-ylamino)ethoxy]acetic acid](/img/structure/B269564.png)
![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)



![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
